Cas no 1432581-08-2 (3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one)

3-(Dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one is a versatile enone derivative featuring a conjugated system with an electron-donating dimethylamino group and an electron-withdrawing 4-iodophenyl moiety. This structural arrangement imparts unique reactivity, making it valuable in organic synthesis, particularly as a Michael acceptor or intermediate in heterocycle formation. The iodine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization. Its well-defined crystalline form ensures consistent purity, while the extended π-conjugation may also be of interest in materials science applications. The compound's stability under standard conditions facilitates handling and storage.
3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one structure
1432581-08-2 structure
Product name:3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
CAS No:1432581-08-2
MF:C11H12INO
MW:301.123555183411
CID:6222839
PubChem ID:19703129

3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
    • AN-584/43510752
    • SCHEMBL8594308
    • (E)-3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
    • 1432581-08-2
    • (E)-1-(4-Iodophenyl)-3-(dimethylamino)-2-propene-1-one
    • 3-(dimethylamino)-1-(4-iodophenyl)-2-propen-1-one
    • EN300-1126245
    • Inchi: 1S/C11H12INO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+
    • InChI Key: KQMCNRCAMHMEGK-BQYQJAHWSA-N
    • SMILES: IC1C=CC(=CC=1)C(/C=C/N(C)C)=O

Computed Properties

  • Exact Mass: 300.99636g/mol
  • Monoisotopic Mass: 300.99636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų
  • XLogP3: 2.6

3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1126245-0.05g
3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
1432581-08-2 95%
0.05g
$528.0 2023-10-26
Enamine
EN300-1126245-0.25g
3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
1432581-08-2 95%
0.25g
$579.0 2023-10-26
Enamine
EN300-1126245-5.0g
3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
1432581-08-2
5g
$2566.0 2023-05-23
Enamine
EN300-1126245-10g
3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
1432581-08-2 95%
10g
$2701.0 2023-10-26
Enamine
EN300-1126245-2.5g
3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
1432581-08-2 95%
2.5g
$1230.0 2023-10-26
Enamine
EN300-1126245-1.0g
3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
1432581-08-2
1g
$884.0 2023-05-23
Enamine
EN300-1126245-0.5g
3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
1432581-08-2 95%
0.5g
$603.0 2023-10-26
Enamine
EN300-1126245-1g
3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
1432581-08-2 95%
1g
$628.0 2023-10-26
Enamine
EN300-1126245-0.1g
3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
1432581-08-2 95%
0.1g
$553.0 2023-10-26
Enamine
EN300-1126245-10.0g
3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
1432581-08-2
10g
$3807.0 2023-05-23

3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one Related Literature

Additional information on 3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one

Comprehensive Overview of 3-(Dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one (CAS No. 1432581-08-2)

3-(Dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one, with the CAS number 1432581-08-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, often referred to by its systematic IUPAC name, features a unique enone structure coupled with a dimethylamino group and an iodophenyl moiety. Its molecular framework makes it a valuable intermediate in the synthesis of bioactive molecules and advanced materials. Researchers are particularly interested in its potential applications in drug discovery, photodynamic therapy, and organic electronics due to its conjugated system and halogen-substituted aromatic ring.

The compound's structural attributes, such as the electron-rich dimethylamino group and the iodine substituent, contribute to its reactivity and versatility in cross-coupling reactions, a topic frequently searched in organic synthesis forums and academic databases. Recent studies highlight its role in Pd-catalyzed coupling reactions, which are pivotal for constructing complex molecular architectures. This aligns with the growing interest in sustainable chemistry and green synthesis, as researchers seek efficient methods to minimize waste and energy consumption.

In the context of drug development, 3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one has been explored as a precursor for kinase inhibitors and antimicrobial agents. Its enone scaffold is a common motif in pharmacologically active compounds, making it a hotspot for medicinal chemistry investigations. Online searches for "enone-based drugs" or "iodophenyl derivatives in medicine" often lead to discussions about this compound's potential. Additionally, its fluorescence properties have sparked interest in bioimaging applications, a trending topic in nanotechnology and diagnostic tools.

From a materials science perspective, the compound's π-conjugated system and halogen atom make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). Queries like "iodophenyl compounds in OLEDs" or "conjugated molecules for optoelectronics" reflect the industry's focus on this niche. Its stability under various conditions also makes it suitable for polymer chemistry and coating technologies, areas where durability and performance are critical.

Quality control and analytical characterization of CAS 1432581-08-2 are frequently discussed in chemical forums and patent literature. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for verifying its purity and structure, topics often searched by quality assurance professionals and researchers. The compound's synthesis and handling require adherence to good laboratory practices (GLP), a recurring theme in industrial chemistry discussions.

In summary, 3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one (CAS 1432581-08-2) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and organic electronics. Its unique structure and reactivity continue to inspire innovation across multiple disciplines, addressing contemporary challenges in sustainable chemistry and advanced material design. As research progresses, this compound is likely to remain a focal point in scientific literature and industrial applications.

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